2,3,5-三-O-乙酰基-D-呋喃核糖甲酯

描述

Synthesis Analysis

The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves multiple steps, starting from D-ribose. A notable method includes methylation of D-ribose to 1-O-methylribofuranoside, followed by benzoylation to 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside. Acetolysis using acetic acid, acetic anhydride, and sulfuric acid yields 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside (Recondo & Rinderknecht, 1959). Another approach involves esterification, reduction, deprotection, and acetylation from D-ribose to achieve an overall yield of about 48% (Fang Hao, 2010).

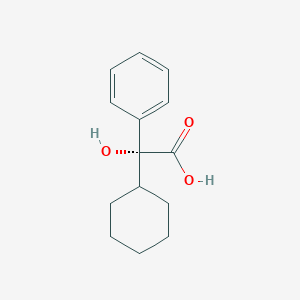

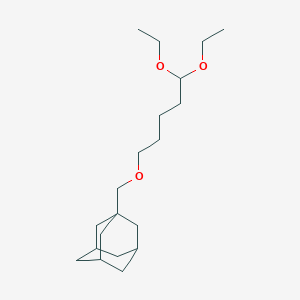

Molecular Structure Analysis

Structural analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and related compounds is often achieved through spectroscopy and crystallography techniques. For instance, the structure of related compounds has been elucidated using 13C- and 1H-NMR spectroscopy, confirming configurations and conformational details essential for understanding the compound's chemical behavior (Welch et al., 1984).

Chemical Reactions and Properties

This compound's reactivity is influenced by its acetyl and methyl groups, making it a versatile intermediate for further chemical transformations. The acetylation of hydroxyl groups increases its reactivity towards nucleophilic substitution reactions, which is foundational in nucleoside analogue synthesis. For example, methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside formation showcases acyloxy neighboring-group participation in chemical reactions (Hollenberg, Watanabe, & Fox, 1975).

科学研究应用

代谢物的合成

“2,3,5-三-O-乙酰基-D-呋喃核糖甲酯”用于合成2',3',5'-三-O-乙酰基-N6-(3-羟基苯基)腺苷(WS070117)的代谢物。该过程涉及脱乙酰基、水解、环化、磺酰化和糖基化反应 . 这些合成的代谢物可用作代谢研究的物质标准 .

季铵化反应

该化合物用于与选定的脂肪族和杂环芳香胺进行季铵化反应 . 该反应有助于确定亲核试剂类型和离去基团对季铵化反应的影响 .

生物医学研究

“2,3,5-三-O-乙酰基-D-呋喃核糖甲酯”在生物医学领域得到广泛应用。它对针对特定疾病,尤其是与核苷代谢相关的疾病的研究具有显着的潜力 .

药物合成中的前体

1,2,3-三-O-乙酰基-5-脱氧-D-呋喃核糖的合成

“2,3,5-三-O-乙酰基-D-呋喃核糖甲酯”用于合成1,2,3-三-O-乙酰基-5-脱氧-D-呋喃核糖。合成过程涉及缩酮化、酯化、还原、水解和乙酰化 .

临床前药代动力学研究

作用机制

Target of Action

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .

Mode of Action

The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .

Pharmacokinetics

This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .

Result of Action

The primary result of the action of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .

Action Environment

The action, efficacy, and stability of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .

安全和危害

When handling “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Cellular Effects

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has a profound impact on various types of cells and cellular processes. It exerts its effects by inhibiting viral replication and curtailing viral dissemination

Molecular Mechanism

The molecular mechanism of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves its inhibitory action on viral replication. This inhibition subsequently curtails viral dissemination, making this compound a pivotal antiviral agent

属性

IUPAC Name |

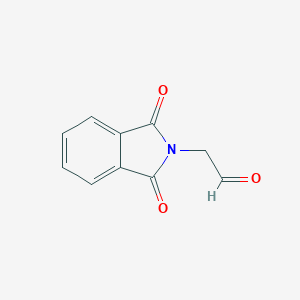

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52554-28-6 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)